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Compound Name:
ylacetate

Cat. No.: B1296492

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of emerging Poly (ADP-ribose) polymerase
(PARP) inhibitors based on the "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" scaffold and its
derivatives, benchmarked against established, clinically approved PARP inhibitors. While direct
comparative data for derivatives of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" is limited in
publicly available research, this guide draws on data from structurally related phthalazinone
compounds to offer valuable insights into their potential as therapeutic agents.

Introduction to PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerases (PARPS) are a family of enzymes crucial for DNA repair,
particularly in the base excision repair (BER) pathway that resolves single-strand breaks
(SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous
recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the
accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating
double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell
death through a process known as synthetic lethality. This targeted approach has led to the
successful development and clinical use of several PARP inhibitors for various cancers.
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The Phthalazinone Scaffold: A Promising Avenue for
Novel PARP Inhibitors

The phthalazinone core is a key pharmacophore present in the potent and clinically approved
PARP inhibitor, Olaparib. This has spurred significant research into novel phthalazinone
derivatives with the aim of discovering new chemical entities with improved potency, selectivity,
and pharmacokinetic profiles. The general structure of these derivatives often retains the
phthalazinone core, which mimics the nicotinamide moiety of NAD+, the natural substrate of
PARP enzymes, while exploring various substitutions to enhance interactions with the

enzyme's active site.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory activity (IC50) of various phthalazinone
derivatives against PARP-1 and their anti-proliferative effects on cancer cell lines, compared
with well-established PARP inhibitors.

Table 1: In Vitro PARP-1 Inhibitory Activity (IC50)
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Compound Specific PARP-1 IC50 Reference PARP-1 IC50
Class Compound (nM) Compound (nM)
Phthalazinone )
o Compound 11ct 97 Olaparib 1-19[1]
Derivatives
(Potent, specific
Compound 232 value not 5
provided)
DLC-1-63 <0.2 Rucaparib 0.8 - 3.2[1]
DLC-493 0.53 Niraparib 2 - 35[1]
(Excellent
YCH18994 enzymatic Talazoparib ~0.57
activity)

Compound 30° 8.18 £2.81

Compound 5I° 16.10 £ 1.25
Known PARP )
o Olaparib 1-19[1]
Inhibitors
Rucaparib 0.8 - 3.2[1]
Niraparib 2 - 35[1]
Talazoparib ~0.57

1From a series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones. 2From a series of
new derivatives with Olaparib as the lead compound. 3From a series of novel phthalazinone
PARP-1 and dual PARP-1/HDAC-1 inhibitors. “From a series of phthalazin-1(2H)-one
derivatives designed to overcome resistance. >From a series of novel compounds incorporating
pharmacophores of Olaparib and Donepezil.[2] ®From a series of new Olaparib derivatives.

Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
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Referen
Compo Cell Genoty IC50 ce Cell Genoty IC50
und Line pe (nM) Compo Line pe (nM)
und
Phthalazi
none ) BRCA2-
o Olaparib Capan-1 o 10.412[3]
Derivativ deficient
es
Compou BRCA2- MDA- BRCAL1- (Potent
Capan-1 o 7.532[3] o o
nd 23* deficient MB-436 deficient activity)
MDA- BRCAL1- Rucapari  MDA- BRCAL1- (Potent
DLC-12 o 0.08[1] o o
MB-436 deficient MB-436 deficient activity)
MDA- BRCA
o 26.39[1]
MB-231 proficient
BRCA
MCF-7 o 1.01[1]
proficient
Olaparib- 1.13 nM
MDA- BRCA1- Talazopa }
DLC-502 o 0.30[1] ) resistant - (YCH189
MB-436 deficient rib
cells 9)4
Talazopa
0.89 nM
MDA- BRCA rib-
o 2.70[1] , - (YCH189
MB-231 proficient resistant %)
cells
BRCA
MCF-7 o 2.41[1]
proficient
Olaparib-
YCH189
resistant - 0.89 nM
94
cells
Talazopa
rib-
_ - 1.13nM
resistant
cells
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Compou MDA- BRCA1- 11.62 +
nd 5I° MB-436 deficient 2.15

1From a series of new derivatives with Olaparib as the lead compound.[3] 2From a series of
novel phthalazinone PARP-1 and dual PARP-1/HDAC-1 inhibitors.[1] From a series of
phthalazin-1(2H)-one derivatives designed to overcome resistance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PARP in DNA damage repair and a typical
workflow for the evaluation of novel PARP inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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